1-(2,6-Dihydroxyphenyl)undecan-1-one
Description
1-(2,6-Dihydroxyphenyl)undecan-1-one is an aromatic hydroxyketone characterized by a 2,6-dihydroxyphenyl group attached to an 11-carbon alkyl chain via a ketone moiety. Its molecular formula is C₁₇H₂₆O₃, with a molecular weight of 278.39 g/mol and a melting point of 73.5–74.5°C . The compound is synthesized through Friedel-Crafts acylation, where undecanoyl chloride reacts with hydroquinone dimethyl ether in the presence of aluminium chloride (AlCl₃) in carbon disulfide . This method yields a dibenzoate derivative (C₃₁H₃₄O₅, molecular weight 486.61, m.p. 93–94.5°C), confirming the compound’s structural integrity .
Properties
CAS No. |
85298-88-0 |
|---|---|
Molecular Formula |
C17H26O3 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)undecan-1-one |
InChI |
InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-11-14(18)17-15(19)12-10-13-16(17)20/h10,12-13,19-20H,2-9,11H2,1H3 |
InChI Key |
YBQFAFPTXPXOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Melting Points: The undecanone derivative exhibits a well-defined melting point (73.5–74.5°C), whereas data for the tetradecanone and propanone analogs are incomplete.
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